Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester
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Overview
Description
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester is a chemical compound with the molecular formula C14H18ClO5P. It is a derivative of benzoxepin and is known for its unique chemical structure and properties.
Preparation Methods
The synthesis of phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester involves several steps. One common method includes the reaction of 8-chloro-2,3-dihydro-1-benzoxepin-5-ol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act on benzodiazepine receptors in the central nervous system, influencing neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester can be compared with other benzoxepin derivatives, such as:
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl methyl ester
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl ethyl ester
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl propyl ester
These compounds share a similar core structure but differ in their ester groups, which can influence their chemical properties and biological activities. The unique diethyl ester group in this compound may confer distinct advantages in terms of solubility, stability, and reactivity .
Properties
CAS No. |
832676-97-8 |
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Molecular Formula |
C14H18ClO5P |
Molecular Weight |
332.71 g/mol |
IUPAC Name |
(8-chloro-2,3-dihydro-1-benzoxepin-5-yl) diethyl phosphate |
InChI |
InChI=1S/C14H18ClO5P/c1-3-18-21(16,19-4-2)20-13-6-5-9-17-14-10-11(15)7-8-12(13)14/h6-8,10H,3-5,9H2,1-2H3 |
InChI Key |
AQRFFVSFNIGQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CCCOC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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